2-Pyrazinecarboxylic Acid vs. Pyrazine-2,3-Dicarboxylic Acid: In Vivo Hepatic NAD Modulation in Rat Model
In a direct head-to-head in vivo study, oral or intraperitoneal administration of 2-pyrazinecarboxylic acid resulted in a marked increase in hepatic NAD content in rats. In contrast, administration of pyrazine-2,3-dicarboxylic acid exhibited no significant effect on hepatic NAD levels [1]. This demonstrates a functional divergence that is not predictable from structural similarity alone.
| Evidence Dimension | Hepatic NAD content modulation |
|---|---|
| Target Compound Data | Marked increase in NAD content |
| Comparator Or Baseline | Pyrazine-2,3-dicarboxylic acid: No significant effect |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | In vivo rat model; oral or intraperitoneal administration |
Why This Matters
For research into NAD metabolism, tryptophan pathways, or pyrazinamide mechanism of action, procurement of 2-pyrazinecarboxylic acid is essential; the 2,3-dicarboxylic acid analog is functionally inert in this context.
- [1] Nasu S, Yamaguchi K, Sakakibara S, Imai H, Ueda I. The effect of pyrazines on the metabolism of tryptophan and nicotinamide adenine dinucleotide in the rat. Evidence of the formation of a potent inhibitor of aminocarboxy-muconate-semialdehyde decarboxylase from pyrazinamide. Biochim Biophys Acta. 1981;677(1):109-119. View Source
